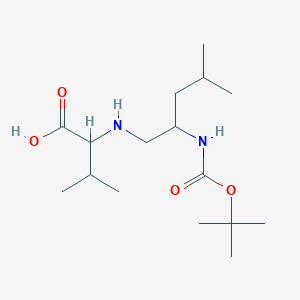

Boc-leu-(R)-val-OH

Description

Significance of Dipeptides as Fundamental Units in Peptide and Protein Research

Dipeptides are the most basic units of peptides and proteins, formed through a condensation reaction between two amino acids. Their study is crucial for understanding the fundamental principles of peptide structure and function. Beyond their role as simple building blocks, some dipeptides exhibit distinct biological activities and are involved in various physiological processes. For instance, they can act as neurotransmitters, antioxidants, and even possess antimicrobial properties. nih.govresearchgate.net The physical properties of dipeptides, such as solubility and stability, can also differ significantly from their constituent amino acids, which has important implications for their application in research and industry. researchgate.netglpbio.com

The stereochemistry of the constituent amino acids in a dipeptide is a critical determinant of its biological activity. Most naturally occurring peptides are composed of L-amino acids. However, the incorporation of D-amino acids, the non-natural mirror images of L-amino acids, can confer unique properties to the resulting peptide, such as increased resistance to enzymatic degradation. nih.gov

Strategic Role of N-Protected Dipeptides, specifically Boc-Leu-(R)-Val-OH, as Building Blocks in Organic and Medicinal Chemistry

In the synthesis of peptides, it is essential to control the sequence of amino acid addition. This is achieved through the use of protecting groups, which temporarily block reactive functional groups. The tert-butoxycarbonyl (Boc) group is a widely used N-protecting group in peptide synthesis. youtube.comfengchengroup.com It is stable under many reaction conditions but can be readily removed under acidic conditions, allowing for the stepwise elongation of a peptide chain. fengchengroup.com

The use of pre-formed, N-protected dipeptides like this compound as building blocks in peptide synthesis offers several advantages. It can accelerate the synthesis process and help to avoid side reactions that can occur during the coupling of individual amino acids, particularly the formation of undesired byproducts. iris-biotech.de This strategy is especially valuable in solid-phase peptide synthesis (SPPS), a common technique for creating custom peptides. sigmaaldrich.com

The specific dipeptide, this compound, combines an L-amino acid (Leucine) with a D-amino acid (Valine). This L,D-diastereomeric configuration is of particular interest in medicinal chemistry. Peptides containing D-amino acids often exhibit enhanced stability against proteases, the enzymes that break down peptides in the body. nih.gov This increased biostability can lead to a longer duration of action for peptide-based drugs. nih.gov

Overview of Current Academic Research Trajectories involving this compound Derivatives

Direct academic research focusing specifically on this compound is not extensively documented in publicly available literature. However, research on related dipeptides provides insights into its potential applications. For example, novel dipeptides based on the Leu-Val scaffold have been synthesized and investigated for their antimicrobial and antimalarial activities. nih.gov These studies demonstrate the potential of modifying the basic Leu-Val structure to develop new therapeutic agents.

Furthermore, the incorporation of D-amino acids to create diastereomeric peptides is a growing area of research. Studies have shown that such peptides can have unique biological activities compared to their all-L counterparts. sigmaaldrich.com The presence of a D-amino acid can influence the peptide's conformation and its interaction with biological targets. nih.gov While specific studies on this compound are scarce, it is plausible that this dipeptide could serve as a valuable intermediate in the synthesis of novel peptide-based drugs with improved pharmacokinetic properties, such as enhanced stability and targeted activity. For instance, a patent has described the use of a similar fragment, Boc-Leu-Val-Glu, as part of a larger synthetic peptide, highlighting the role of such dipeptides as building blocks in the construction of complex bioactive molecules. ias.ac.in

The table below summarizes the key properties of the constituent protected amino acids, providing a basis for understanding the characteristics of the dipeptide.

| Property | Boc-L-Leucine | Boc-D-Valine |

| Synonyms | N-(tert-Butoxycarbonyl)-L-leucine | N-Boc-D-valine |

| Molecular Formula | C11H21NO4 | C10H19NO4 |

| Molecular Weight | 231.29 g/mol researchgate.net | 217.26 g/mol iris-biotech.de |

| Appearance | White to off-white powder medchemexpress.com | White to beige powder iris-biotech.de |

| Application | Peptide synthesis researchgate.net | Peptide synthesis iris-biotech.de |

| CAS Number | 13139-15-6 researchgate.net | 22838-58-0 iris-biotech.de |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H32N2O4 |

|---|---|

Molecular Weight |

316.44 g/mol |

IUPAC Name |

3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid |

InChI |

InChI=1S/C16H32N2O4/c1-10(2)8-12(18-15(21)22-16(5,6)7)9-17-13(11(3)4)14(19)20/h10-13,17H,8-9H2,1-7H3,(H,18,21)(H,19,20) |

InChI Key |

GNQZRCXIDDSAME-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CNC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Boc Leu R Val Oh and Its Peptide Conjugates

Solution-Phase Synthetic Approaches

Solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale production of peptides. wikipedia.org It involves the coupling of amino acids or peptide fragments in a homogenous solvent system.

The formation of the dipeptide Boc-Leu-(R)-Val-OH in solution involves the creation of a peptide bond between the carboxyl group of N-terminally protected Leucine (B10760876) (Boc-Leu-OH) and the amino group of Valine (H-Val-OH), which typically has its carboxyl group protected as an ester (e.g., a methyl or benzyl (B1604629) ester) to prevent self-polymerization. The key step is the activation of the carboxylic acid of Boc-Leu-OH. mdpi.com This is generally accomplished using a variety of coupling reagents that convert the carboxyl group into a more reactive species, susceptible to nucleophilic attack by the amino group of the valine ester. mdpi.com

Common challenges in this process include the potential for racemization at the activated carboxyl residue and the generation of hard-to-remove byproducts. mdpi.com To mitigate these issues, additives are often used in conjunction with the primary coupling agent. After the coupling reaction, the carboxyl protecting group on valine is selectively removed (e.g., by saponification for methyl esters or hydrogenolysis for benzyl esters) to yield the final this compound dipeptide.

Several classes of reagents are routinely employed for this purpose, each with its own mechanism and advantages.

Interactive Table: Common Coupling Reagents for Dipeptide Synthesis

| Reagent Class | Example Reagent | Abbreviation | Common Additive | Notes |

|---|---|---|---|---|

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | 1-Hydroxybenzotriazole (HOBt) | Highly effective but produces a dicyclohexylurea (DCU) byproduct that can be difficult to remove. |

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 1-Hydroxybenzotriazole (HOBt) | Generates a water-soluble urea (B33335) byproduct, simplifying purification. acs.org |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Not always required | Known for rapid coupling and low racemization rates. |

| Uronium/Guanidinium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | N,N-Diisopropylethylamine (DIPEA) | A popular and efficient reagent for both solution and solid-phase synthesis. |

| Uronium/Guanidinium Salts | O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HCTU | N,N-Diisopropylethylamine (DIPEA) | Offers fast reaction kinetics and is often used for sterically hindered couplings. |

| Triazine-based | 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | DMTMM | N-Methylmorpholine (NMM) | Effective in both organic and aqueous media, making it suitable for greener synthesis protocols. mdpi.comrsc.org |

For the synthesis of larger oligopeptides and small proteins, a convergent approach known as segment condensation is often employed. peptide.com Instead of adding amino acids one by one, pre-synthesized peptide fragments are coupled together. In this context, the dipeptide this compound can serve as a key building block.

Solid-Phase Peptide Synthesis (SPPS) Innovations for Boc-Protected Systems

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin support. wikipedia.orgpeptide.com This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtration. wikipedia.orgiris-biotech.de

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical and robust method in SPPS. wikipedia.orgseplite.com In this approach, the temporary Nα-amino protecting group is the acid-labile Boc group, while more permanent side-chain protecting groups are typically benzyl-based. peptide.comseplite.com

The synthesis cycle for incorporating a dipeptide like this compound or for synthesizing a larger peptide starting with this sequence follows a repetitive series of steps:

Anchoring : The C-terminal amino acid (Valine) is first attached to a suitable solid support, such as a Merrifield or MBHA resin. seplite.comchempep.com

Deprotection : The Nα-Boc group is removed using a moderately strong acid, typically a solution of 25-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). seplite.comchempep.com

Neutralization : The resulting ammonium (B1175870) salt at the N-terminus is neutralized with a tertiary amine base, such as diisopropylethylamine (DIPEA), to liberate the free amine for the next coupling step. seplite.com

Coupling : The next Boc-protected amino acid (e.g., Boc-Leu-OH) is activated with a coupling agent (such as DCC or HBTU) and added to the resin to form the peptide bond. seplite.com

This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleaving the completed peptide from the resin and removing all side-chain protecting groups simultaneously, which is typically achieved using a very strong acid like anhydrous hydrogen fluoride (B91410) (HF). wikipedia.org The Boc/Bzl approach remains particularly useful for synthesizing sequences prone to aggregation. wikipedia.org

A significant innovation in SPPS is the development of microwave-assisted synthesis in aqueous media. mdpi.com This technique addresses the environmental concerns associated with the large volumes of organic solvents used in traditional SPPS. doaj.org A major challenge in aqueous SPPS is the poor water solubility of protected amino acids like Boc-Leu-OH. mdpi.com

To overcome this, a method using water-dispersible Boc-amino acid nanoparticles has been developed. mdpi.comdoaj.org The protected amino acids are converted into nanoparticles, which can be suspended in water for the coupling reaction. mdpi.com The use of microwave irradiation dramatically accelerates the reaction rate between the suspended nanoparticles and the resin-bound peptide chain. mdpi.comresearchgate.net This combination allows for rapid and efficient peptide synthesis in water, an environmentally benign solvent. researchgate.net Researchers have successfully demonstrated this protocol for the synthesis of peptides like Leu-enkephalin, achieving high yields and purity. mdpi.comrsc.org The use of microwave heating in the highly polar aqueous system leads to smooth and efficient coupling reactions. mdpi.com

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to peptide synthesis. peptide.com Traditional SPPS, including the Boc/Bzl strategy, has a significant environmental footprint due to its reliance on hazardous solvents (DCM, DMF), harsh reagents (TFA, HF), and the generation of substantial waste. peptide.comcsbio.com

Efforts to create a "Green SPPS" focus on several key areas:

Solvent Replacement : The most impactful change is replacing hazardous solvents. Water is the ideal green solvent, and the aqueous microwave-assisted methods using nanoparticles are a prime example of this in practice. researchgate.netpeptide.com Other research focuses on identifying greener, biodegradable, or bio-derived solvents that have the necessary physicochemical properties for SPPS. researchgate.net

Reagent Choice : The deprotection step in Boc chemistry, which releases the protecting group as gaseous byproducts (isobutylene and carbon dioxide), is considered an advantage from a green chemistry perspective as it avoids liquid waste from the protecting group itself. researchgate.net

Process Optimization : Reducing the number of washing steps and the volume of solvents used contributes to a greener process. nih.gov Automated synthesizers are being optimized to minimize solvent consumption. csbio.com

Resin Recycling : The potential to reuse the solid support resin for multiple syntheses is another area of investigation to reduce solid waste. peptide.com

While the complete transition to a fully green SPPS platform is a long-term goal, these incremental adjustments and technological innovations are significantly reducing the environmental impact of producing peptides with Boc-protected building blocks. nih.gov

Chemo- and Regioselective Functionalization Strategies

Chemo- and regioselectivity are critical in peptide chemistry to modify specific functional groups without affecting others. For a dipeptide like this compound, the key sites for functionalization are the N-terminus, protected by the Boc group, and the C-terminal carboxylic acid.

The structure of this compound offers two primary points for modification: the N-terminus of leucine, which is protected by a tert-butoxycarbonyl (Boc) group, and the free C-terminal carboxylic acid of the D-valine residue.

N-Terminal Derivatization and Elongation: The Boc protecting group is crucial for peptide synthesis as it prevents the amine group of leucine from reacting during the coupling of the next amino acid. This group is stable under many reaction conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), to yield the free N-terminal amine. peptide.com Once the Boc group is removed, the newly exposed amine of the Leu-(R)-Val-OH dipeptide can be elongated by coupling it with another N-protected amino acid. This process, a fundamental step in solid-phase peptide synthesis (SPPS), allows for the construction of longer peptide chains in the N-to-C direction. nih.gov

Alternatively, if the peptide sequence is derived from the C-terminus of a larger protein, the N-terminus may be acylated, for instance by acetylation, to mimic the natural peptide bond and remove the positive charge of the terminal amine. peptide.com This is typically achieved after the full peptide has been synthesized and deprotected. peptide.com

C-Terminal Derivatization and Elongation: The C-terminal carboxylic acid is the primary site for elongation and derivatization. Standard peptide synthesis protocols elongate the chain from the C-terminus to the N-terminus (C-to-N). nih.gov To achieve this with this compound, its C-terminal carboxylic acid must be "activated" to facilitate the formation of a peptide bond with the amino group of an incoming amino acid ester. Common activating agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of additives like HOBt (Hydroxybenzotriazole) to prevent side reactions and racemization. calstate.edu

For peptides that mimic an internal protein segment, the C-terminus is often converted to an amide. peptide.com This modification can be achieved by using an amide-forming resin during solid-phase synthesis or through amminolysis after the peptide is cleaved from the resin. peptide.com Another strategy involves anchoring the peptide to a solid support via its sidechain, allowing for the C-terminal carboxylic acid to be modified while the peptide is still immobilized. nih.gov

The table below summarizes common derivatization strategies for a protected dipeptide.

| Terminal | Modification Type | Reagents/Method | Purpose |

| N-Terminus | Deprotection & Elongation | Trifluoroacetic Acid (TFA) or HCl in dioxane, followed by coupling with a new Boc-amino acid. | To extend the peptide chain (N-to-C synthesis). |

| N-Terminus | Acylation (Capping) | Acetic anhydride. peptide.com | To neutralize the N-terminal charge, mimicking an internal peptide bond. |

| C-Terminus | Elongation | Activation with coupling reagents (e.g., EDC, HBTU) followed by reaction with an amino acid ester. calstate.edu | To extend the peptide chain (standard C-to-N synthesis). |

| C-Terminus | Amidation | Use of amide resins (e.g., Rink amide) or amminolysis. peptide.com | To neutralize the C-terminal charge, mimicking an internal peptide bond. |

| C-Terminus | Esterification | Reaction with an alcohol under acidic conditions. | To protect the carboxylic acid or modify its properties. |

Cyclic dipeptides, particularly 2,5-diketopiperazines (DKPs), are conformationally constrained scaffolds found in numerous biologically active natural products. acs.orgnih.govnih.gov The synthesis of these structures can start from linear dipeptides like this compound.

The general strategy involves the synthesis of a linear dipeptide precursor from Boc-protected amino acids, followed by deprotection and intramolecular cyclization. calstate.eduorganic-chemistry.org For instance, a Boc-protected amino acid is coupled with an amino acid methyl ester using standard coupling reagents like HBTU and DIPEA to form a protected linear dipeptide. calstate.edu The Boc group is then removed using an acid like TFA. calstate.edu The resulting dipeptide ester can undergo spontaneous or induced intramolecular cyclization to form the diketopiperazine ring, often by heating. calstate.edu

Recent methods have focused on creating activated DKP building blocks for further synthesis. One such protocol involves synthesizing mono-Boc-protected DKPs. acs.orgnih.gov This approach allows for subsequent peptide elongation reactions, where the Boc-DKP acts as a key intermediate. acs.orgnih.gov The synthesis of these mono-Boc-DKPs can be achieved through a sequence of dipeptide formation, cyclization, Boc protection, and deprotection of another protecting group (like N-PMB), yielding the desired product with high stereoselectivity. acs.orgnih.gov

| Step | Description | Common Reagents | Reference |

| 1. Linear Dipeptide Synthesis | Coupling of an N-Boc protected amino acid with an amino acid ester. | HBTU, HOBt, DIPEA, EDC | calstate.edu |

| 2. N-Terminal Deprotection | Removal of the Boc protecting group to expose the free amine. | Trifluoroacetic acid (TFA) or Formic Acid | calstate.edu |

| 3. Intramolecular Cyclization | The free amine attacks the C-terminal ester, forming the cyclic dipeptide (DKP). | Heating in a suitable solvent (e.g., toluene, sec-butanol) | calstate.edu |

| 4. Direct Catalytic Method | A three-step sequence involving catalytic condensation, deprotection, and cyclization without intermediate purification. | Diboronic acid anhydride | organic-chemistry.org |

Stereocontrolled Synthesis and Chiral Resolution Techniques

The biological activity of peptides is highly dependent on their stereochemistry. nih.gov The synthesis of Boc-L-Leu-(R)-Val-OH requires strict control to ensure the L-configuration at the leucine center and the R-configuration (D-form) at the valine center.

Stereocontrolled Synthesis: The most direct method to ensure the correct stereochemistry is to use enantiomerically pure starting materials. The synthesis would begin with Boc-L-leucine (Boc-L-Leu-OH) and a C-terminally protected D-valine, such as D-valine methyl ester (H-D-Val-OMe). These two components are then coupled using standard peptide coupling reagents. The Boc group on the L-leucine prevents its N-terminus from reacting, and the ester on the D-valine protects its C-terminus. After the coupling reaction forms the dipeptide Boc-L-Leu-D-Val-OMe, the methyl ester is selectively removed through saponification (hydrolysis with a base like NaOH) to yield the final product, Boc-L-Leu-(R)-Val-OH, with the desired stereochemistry intact. Using coupling reagents and conditions known to minimize racemization is crucial during this process. thieme-connect.de

Chiral Resolution Techniques: If the synthesis results in a mixture of diastereomers (e.g., Boc-L-Leu-L-Val-OH and Boc-L-Leu-D-Val-OH), separation is necessary. This separation is known as chiral resolution. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for separating peptide stereoisomers. nih.gov This is achieved using a chiral stationary phase (CSP) that interacts differently with each diastereomer, leading to different retention times. chiraltech.comchromatographytoday.com Zwitterionic CSPs derived from cinchona alkaloids, for example, have proven effective in resolving di- and tripeptides under LC-MS compatible conditions. chiraltech.com

Capillary Electrophoresis (CE): CE offers high resolution for separating chiral molecules. researchgate.net Chiral selectors, such as cyclodextrins or macrocyclic antibiotics, are added to the background electrolyte. nih.govresearchgate.net The differential interaction of the peptide diastereomers with the chiral selector results in different electrophoretic mobilities, enabling their separation.

Diastereomeric Salt Crystallization: This classical method involves reacting the mixture of dipeptide diastereomers with a chiral resolving agent (an enantiomerically pure acid or base) to form diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, which allows one of them to be selectively crystallized and separated. The resolving agent is then removed to yield the pure peptide diastereomer. wikipedia.org

The table below outlines the primary methods for ensuring stereochemical purity.

| Technique | Principle | Advantages | Considerations |

| Stereocontrolled Synthesis | Use of enantiomerically pure Boc-L-Leu-OH and H-D-Val-OR starting materials. | Most direct and efficient method; avoids loss of material from resolution. | Requires high-purity starting materials and non-racemizing reaction conditions. |

| Chiral HPLC | Differential interaction of diastereomers with a Chiral Stationary Phase (CSP). chiraltech.com | High resolution; applicable to analytical and preparative scales. | Requires specialized and often expensive chiral columns. |

| Chiral Capillary Electrophoresis | Differential migration in an electric field due to interaction with a chiral selector in the buffer. nih.govresearchgate.net | Very high efficiency; low sample and reagent consumption. | Primarily an analytical technique; limited preparative scalability. |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities using a chiral resolving agent. wikipedia.org | Can be scaled up for industrial production. | Process can be laborious and success is difficult to predict. |

Conformational Analysis and Structural Elucidation of Boc Leu R Val Oh and Its Derivatives

Experimental Spectroscopic Investigations of Dipeptide Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution. nih.gov It provides detailed information on the connectivity, dihedral angles, and spatial proximities of atoms within the molecule.

The first step in an NMR-based structural analysis of Boc-Leu-(R)-Val-OH is the complete and unambiguous assignment of all proton (¹H) resonances. mdpi.com This is accomplished using a suite of two-dimensional (2D) NMR experiments. wikipedia.org

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to identify protons that are scalar-coupled to each other, revealing the spin systems of the individual amino acid residues. wikipedia.org For instance, a COSY spectrum would show cross-peaks between the amide proton (NH), the alpha-proton (CαH), and the beta-proton (CβH) of each residue, allowing for the delineation of the Leucine (B10760876) and Valine spin systems. ipb.pt TOCSY extends this connectivity through the entire spin system, correlating the amide proton with all other protons in that residue.

A representative table of expected ¹H NMR chemical shifts for this compound in a solvent like CDCl₃ is provided below.

| Proton | Residue | Expected Chemical Shift (ppm) |

|---|---|---|

| Boc-(CH₃)₃ | N/A | ~1.45 |

| NH | Leu | ~5.0 - 6.0 |

| CαH | Leu | ~4.1 - 4.3 |

| CβH₂ | Leu | ~1.6 - 1.8 |

| CγH | Leu | ~1.5 - 1.7 |

| CδH₃ (x2) | Leu | ~0.90 - 0.95 |

| NH | Val | ~6.5 - 7.5 |

| CαH | Val | ~4.2 - 4.4 |

| CβH | Val | ~2.1 - 2.3 |

| CγH₃ (x2) | Val | ~0.95 - 1.05 |

The vicinal scalar coupling constant between the amide proton and the alpha-proton, ³JNHCαH, is a powerful tool for determining the backbone dihedral angle phi (φ). mdpi.com This relationship is described by the Karplus equation, which correlates the magnitude of the coupling constant to the H-N-Cα-H dihedral angle. nih.govuci.edu By measuring the ³JNHCαH value from a high-resolution 1D ¹H NMR spectrum, researchers can estimate the φ angle for each residue in the dipeptide. nih.gov This provides crucial restraints for defining the backbone conformation. researchgate.net

For example, a large coupling constant (8–10 Hz) typically indicates a trans arrangement of the protons, corresponding to a β-sheet or extended conformation, while a small coupling constant (3–5 Hz) suggests a gauche arrangement, often found in helical structures. mdpi.comresearchgate.net

| ³JNHCαH Value (Hz) | Approximate φ Angle | Associated Conformation |

|---|---|---|

| < 5 | ~ -60° | α-helix (right-handed) |

| ~ 7 | ~ -80° to -120° | Polyproline II helix |

| > 8 | ~ -120° to -140° | β-sheet |

| ~ 9 | ~ 60° | α-helix (left-handed) |

To assess the presence and stability of intramolecular hydrogen bonds, which are key to forming stable secondary structures, NMR spectra are recorded at different temperatures. mdpi.com The chemical shift of an amide proton (NH) is sensitive to its environment. nih.gov Protons that are exposed to the solvent will exhibit a large change in chemical shift with temperature (a high temperature coefficient, dδ/dT), as their hydrogen bonding with solvent molecules is easily disrupted. nih.gov Conversely, amide protons involved in strong, stable intramolecular hydrogen bonds are shielded from the solvent and will show a much smaller change in chemical shift with temperature (a low dδ/dT). researchgate.net

A small dδ/dT value (less than ~3 ppb/K) is strong evidence for a solvent-shielded proton participating in an intramolecular hydrogen bond, such as in a β-turn or helical structure. mdpi.com

| Temperature Coefficient (dδ/dT in ppb/K) | Interpretation |

|---|---|

| > -4.5 | Solvent-exposed amide proton |

| < -4.5 | Potentially H-bonded amide proton |

| < -3.0 | Strongly H-bonded, solvent-shielded amide proton |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.govmtoz-biolabs.com It is an invaluable tool for rapidly assessing the secondary structure content of peptides and proteins. researchgate.net Different secondary structures (α-helix, β-sheet, random coil) give rise to characteristic CD spectra. nih.gov

For this compound, the L-leucine and D-valine residues create specific chiral centers. The combination of L and D residues can induce specific turns or folded structures. The CD spectrum would provide a global signature of the predominant conformation in solution. For instance, a β-sheet conformation typically shows a single negative band around 218 nm, while an α-helix is characterized by two negative bands near 222 nm and 208 nm and a positive band around 195 nm. researchgate.net The specific L-D configuration in this compound may result in a unique CD spectrum that could be compared with theoretical calculations to confirm its absolute configuration and conformational preferences. nih.govrsc.org

| Secondary Structure | Positive Bands (nm) | Negative Bands (nm) |

|---|---|---|

| α-Helix | ~195 | ~208, ~222 |

| β-Sheet | ~195 | ~218 |

| β-Turn | Variable (e.g., ~205) | Variable (e.g., ~185, ~225) |

| Random Coil | ~212 | ~198 |

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. primescholars.com In peptide analysis, the Amide I (1600–1700 cm⁻¹) and Amide II (1500–1600 cm⁻¹) bands are particularly informative. The frequency of the Amide I band, which arises mainly from the C=O stretching vibration of the peptide backbone, is highly sensitive to hydrogen bonding and secondary structure. nih.govescholarship.org

By analyzing the position of the Amide I band, one can distinguish between different types of conformations. researchgate.net For example, a band around 1650-1658 cm⁻¹ is characteristic of an α-helical structure, while a strong band near 1620-1640 cm⁻¹ suggests a β-sheet conformation. nist.gov The presence of multiple or broadened peaks can indicate a mixture of conformations or the existence of both free and hydrogen-bonded carbonyl groups. researchgate.netresearchgate.net Temperature-dependent FT-IR studies can also be performed to monitor conformational changes and the stability of hydrogen bonds. escholarship.orgnih.gov

| Secondary Structure | Typical Amide I Frequency (cm⁻¹) |

|---|---|

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 (strong), ~1685 (weak) |

| β-Turn | 1660 - 1685 |

| Random Coil | ~1645 |

| Free C=O (non-H-bonded) | ~1670 - 1700 |

X-ray Crystallography for High-Resolution Solid-State Structural Data

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of molecules in a crystalline solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed electron density map and build an atomic-level model of the molecule. nih.gov This method provides definitive data on bond lengths, bond angles, and crucial torsion angles that define the peptide's backbone and side-chain conformations.

For N-Boc protected peptides, crystallographic studies reveal preferred solid-state conformations, which are often stabilized by a network of hydrogen bonds. While a specific crystal structure for this compound is not prominently available in the cited literature, analysis of closely related derivatives provides significant insight. For instance, the crystal structure of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH₃, a tripeptide derivative, was solved and shown to crystallize in the triclinic space group P1. nih.gov Its conformation is characterized by the presence of a β-turn, which is stabilized by an intramolecular hydrogen bond between the carbonyl oxygen of the ith residue and the amide proton of the (i+3)th residue. nih.gov Such studies on similar compounds, like Boc-D-Ala-δPhe-Gly-δPhe-D-Ala-OMe, have identified highly ordered structures such as 3₁₀-helices, where molecules are linked head-to-tail by intermolecular hydrogen bonds in the crystal lattice. nih.gov

The data obtained from X-ray crystallography serves as a critical benchmark for validating and refining computational models. The high-resolution structural parameters from the solid state represent a stable, low-energy conformation that theoretical methods aim to predict.

Table 1: Representative Crystallographic Data for a Boc-Peptide Derivative (N-Boc-L-Phe-dehydro-Leu-L-Val-OCH₃)

| Parameter | Value | Significance |

|---|---|---|

| Space Group | P1 (Triclinic) | Describes the symmetry of the crystal lattice. |

| a (Å) | 5.972 | Unit cell dimensions defining the repeating unit of the crystal. |

| b (Å) | 9.455 | |

| c (Å) | 13.101 | |

| α (°) | 103.00 | Unit cell angles. |

| β (°) | 97.14 | |

| γ (°) | 102.86 | |

| Key Conformation | β-turn II | A common secondary structure motif in peptides. |

| Intramolecular H-Bond | 3.134 Å | Distance between the C=O of residue i and NH of residue i+3, stabilizing the turn. nih.gov |

Data sourced from a study on a related dehydroleucine-containing peptide. nih.gov

Computational and Theoretical Approaches to Conformational Landscapes

While crystallography provides a static image of a molecule, computational methods explore its dynamic nature and the full spectrum of possible conformations in different environments.

Density Functional Theory (DFT) Calculations for Energy Minima and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. scispace.com It is highly effective for calculating the energies of different molecular conformations, allowing researchers to identify the most stable structures, known as energy minima. researchgate.net For dipeptides like this compound, DFT calculations can map the potential energy surface as a function of the key backbone torsional angles (phi, ψ), revealing the energetically favorable regions. expasy.org

Studies on model peptides have shown that DFT methods, such as B3LYP, can accurately predict conformational preferences and vibrational frequencies. nih.gov These calculations are not limited to the gas phase; solvation effects can be incorporated using models like the Polarizable Continuum Model (PCM), which simulates the influence of a solvent on the electronic structure and conformational energies. nih.govwikipedia.org This approach allows for a comparison between the intrinsic, gas-phase preferences of the peptide and its behavior in solution. The results from DFT are crucial for understanding the fundamental electronic properties that govern the peptide's geometry and reactivity.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamics

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms. nih.gov This technique allows for the exploration of the conformational landscape of a peptide over time, revealing its flexibility, the pathways of conformational transitions, and the time-averaged distribution of different structures. nih.gov

For Boc-protected peptides, MD simulations have shown a "conformational floppiness," indicating that the molecule does not exist in a single rigid state but rather as an ensemble of rapidly interconverting conformations, including various β- and γ-turns. nih.gov The ability of a peptide to maintain conformational flexibility can be crucial for its interactions and function. nih.gov MD simulations are therefore essential for moving beyond the static picture of a single crystal structure to a more realistic representation of the peptide's behavior in a dynamic environment.

The surrounding solvent has a profound impact on the conformational preferences of a peptide. aps.org This is due to the competition between intramolecular hydrogen bonds that stabilize folded structures and intermolecular hydrogen bonds formed with solvent molecules. rsc.org MD simulations can model this explicitly, by including individual solvent molecules, or implicitly, using a continuum model.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation method where the solvent is treated as a continuous medium with a specific dielectric constant. wikipedia.orgq-chem.com This approach is computationally less demanding than explicit solvent simulations and is effective for modeling the electrostatic component of solute-solvent interactions. nih.govwikipedia.org Studies on various peptides have demonstrated that solvent polarity can shift the conformational equilibrium. For example, in weakly interacting solvents like chloroform, intramolecularly hydrogen-bonded structures are often favored. rsc.org In contrast, polar, hydrogen-bonding solvents like DMSO or water can disrupt these internal bonds, leading to more extended or alternative conformations. rsc.orgrsc.orgresearchgate.net The choice of solvent can thus dictate whether a peptide adopts a compact, folded shape or a more open one. nih.gov

Table 2: Influence of Solvent on Peptide Conformation

| Solvent Type | Primary Interaction | Effect on Peptide Conformation | Example |

|---|---|---|---|

| Apolar / Weakly Polar | Weak solute-solvent H-bonding | Favors intramolecular H-bonds, promoting folded structures (e.g., β-turns). rsc.org | Chloroform |

| Polar / H-Bonding | Strong solute-solvent H-bonding | Disrupts intramolecular H-bonds, favoring extended or solvent-stabilized conformations. rsc.orgresearchgate.net | DMSO, Water |

| Aqueous Urea (B33335) | Lowers ability to stabilize local intra-peptide H-bonds | Disfavors helical conformations. aps.org | Urea Solution |

| Methanol | Lowers ability to hydrate (B1144303) backbone groups | Disfavors polyproline II (PPII) conformations. aps.org | Methanol |

The backbone of a peptide chain has significant rotational freedom around two primary bonds in each amino acid residue. These rotations are described by the dihedral (or torsional) angles phi (φ, C-N-Cα-C) and psi (ψ, N-Cα-C-N). expasy.orgbioinf.org.uk The third main-chain torsion angle, omega (ω), describes rotation about the peptide bond (C-N) itself, which is typically planar and fixed in a trans (≈180°) configuration due to its partial double-bond character. expasy.orglibretexts.org

MD simulations allow for the detailed analysis of these torsional angles over time. By plotting the φ and ψ angles, one can generate a Ramachandran plot that visualizes the populated conformational regions corresponding to secondary structures like α-helices and β-sheets. libretexts.org Furthermore, simulations can identify and characterize intramolecular hydrogen bonds, which are critical for stabilizing specific folded structures like β-turns and helices. nih.govrsc.org The stability of these hydrogen bonds can be assessed by monitoring the distance and angle between donor and acceptor atoms throughout the simulation, providing insight into the persistence of these structural motifs. nih.gov

Beyond the conformation of a single molecule, MD simulations can be used to study how multiple peptide molecules interact with each other. These intermolecular interactions, which include hydrogen bonding and van der Waals forces, govern the process of self-assembly and aggregation. units.it The conformational landscape of a dipeptide can directly influence its tendency to self-organize into larger structures like fibrils or crystals. units.it

By simulating a system with multiple peptide molecules, researchers can investigate the initial stages of aggregation. Analysis of these simulations can reveal the preferred modes of interaction, the orientation of the molecules relative to each other, and the specific residues involved in forming intermolecular contacts. nih.gov Understanding these aggregation tendencies is crucial, as the formation of supramolecular structures can dramatically alter the properties and potential applications of the peptide.

Molecular Modeling and Homology Building of this compound within Peptide Scaffolds

Molecular modeling serves as a critical tool for predicting and understanding the three-dimensional structures of peptides, providing insights where experimental data from X-ray crystallography or NMR spectroscopy are unavailable. nih.gov For a modified dipeptide such as this compound, computational techniques like homology modeling, molecular dynamics (MD), and quantum-chemical simulations are employed to elucidate its preferred conformation when integrated into larger peptide scaffolds. nih.govmdpi.com

Homology modeling, a technique that predicts a peptide's 3D structure based on the assumption that similar sequences will adopt similar folds, is a primary step. nih.gov While direct templates for this compound may be scarce, a template-based method can be used by identifying known protein or peptide structures that contain L-D amino acid junctions or similar bulky N-terminal protecting groups. nih.govsacredheart.edu The process involves aligning the target sequence with a template, building a model, and then refining it to accommodate the specific stereochemistry and the Boc group. sacredheart.edu

The presence of the L-Leucine and D-Valine ((R)-Valine) sequence is a significant factor in molecular modeling. Polypeptides with alternating L- and D-amino acid residues are known to be capable of forming unique double-helical structures, which can be either parallel or antiparallel. nih.gov Semiempirical energy calculations have identified several potential stereo-chemically stable double-helical structures for poly-LD-peptides, stabilized by interchain hydrogen bonds. nih.gov These models, which differ in the number of LD units per turn, provide a foundational library of scaffolds for modeling peptides containing the L-D motif. nih.gov

Table 1: Calculated Characteristics of Poly-LD-Peptide Double-Helical Structures This table summarizes potential structural models for peptides containing alternating L- and D-amino acid residues, based on semiempirical energy calculations.

| Helix Type | Chain Orientation | Units per Turn (n) | Pitch (Å) | Stability Note |

| A3 | Antiparallel | ~2.8 | 10.0 - 11.5 | Marginally more stable than parallel counterparts. nih.gov |

| A4 | Antiparallel | ~3.6 | 10.0 - 11.5 | Suitable model for gramicidin (B1672133) A structure. nih.gov |

| A5 | Antiparallel | ~4.5 | 10.0 - 11.5 | Energy differences among antiparallel types are not significant. nih.gov |

| A6 | Antiparallel | ~5.5 | 10.0 - 11.5 | Features a large central core. nih.gov |

| P3 | Parallel | ~2.8 | 10.0 - 11.5 | Similar helical parameters to A3. nih.gov |

| P4 | Parallel | ~3.6 | 10.0 - 11.5 | Similar helical parameters to A4. nih.gov |

Data sourced from Prasad and Sasisekharan (1979). nih.gov

Molecular dynamics simulations can further refine these models by exploring the conformational landscape of the peptide in a simulated environment, accounting for factors like solvent effects and temperature. mdpi.com These simulations reveal differences in the optimized conformations and stability of dyads with varying optical configurations. mdpi.com For this compound, MD would be crucial to understand how the bulky, hydrophobic Boc group and the specific side chains of Leucine and Valine interact with the surrounding peptide and solvent, ultimately determining the most stable three-dimensional arrangement within a larger peptide framework.

Influence of Stereochemistry and Protecting Groups on Dipeptide Conformation

The conformation of a dipeptide is profoundly influenced by the stereochemistry of its constituent amino acids and the nature of any protecting groups attached to its termini. nih.govresearchgate.net These elements dictate the allowable values for the backbone torsional angles (φ, ψ) and can predispose the peptide to adopt specific secondary structures.

The incorporation of a D-amino acid, such as (R)-Valine, into a peptide sequence otherwise composed of L-amino acids creates a significant conformational perturbation. Studies comparing diastereomeric peptides have shown that the presence of a D-residue can lead to remarkably different and often more stable folded structures compared to their all-L counterparts. nih.gov For example, NMR spectroscopic analysis of a Boc-protected tetrapeptide containing a D-glutamic acid residue revealed a stable tandem II' turn-3(10)-helix conformation in apolar solvents. nih.gov In contrast, the analogous all-L peptide adopted only a weak type II reverse-turn structure. nih.gov This stabilization in the L-D sequence arises from the unique spatial arrangement of side chains, which can facilitate more favorable intramolecular interactions. The introduction of a D-amino acid is therefore a key strategy in peptide design for creating specific and stable folding motifs. nih.gov

Table 2: Conformational Comparison of Diastereomeric Boc-Protected Peptides This table illustrates the impact of incorporating a D-amino acid on the solution conformation of a model tetrapeptide.

| Peptide | Stereochemistry | Predominant Conformation | Conformational Stability |

| Peptide 1 | Boc-D-Glu -Ala-Gly-Lys-NHMe | Tandem II' turn-3(10)-helix | Appreciable stability. nih.gov |

| Peptide 2 | Boc-L-Glu -Ala-Gly-Lys-NHMe | Weak type II reverse-turn | Low stability. nih.gov |

Data sourced from Bobde, Sasidhar, and Durani (1994). nih.gov

Applications in Peptidomimetics and Advanced Peptide Design

Rational Design Principles for Boc-Leu-(R)-Val-OH Based Peptidomimetics

The design of peptidomimetics is a rational process that begins with a lead peptide and introduces specific modifications to enhance its drug-like properties. upc.edu This involves understanding the structure-activity relationship to identify key residues for biological activity and then constraining the peptide into its bioactive conformation. upc.edunih.gov

Secondary structures like β-turns are critical for protein folding and molecular recognition. acs.org A β-turn involves four amino acid residues (i, i+1, i+2, i+3) where the peptide chain folds back on itself. acs.org The incorporation of a D-amino acid, such as the (R)-Valine in this compound, at the i+2 position is a well-established strategy to induce specific turn conformations, particularly type I' and type II' β-turns. nih.govpnas.org This is because the stereochemistry of the D-amino acid favors dihedral angles (φ, ψ) that are energetically unfavorable for L-amino acids but are characteristic of these reverse turns. pnas.org

By forcing the peptide backbone into a predictable turn, this compound can be used as a building block to create β-hairpin mimics or to present other amino acid side chains in a specific spatial orientation for receptor binding. nih.gov This pre-organization reduces the entropic penalty of binding, potentially leading to higher affinity and specificity. pnas.org

| Turn Type | Typical φ(i+1), ψ(i+1) | Typical φ(i+2), ψ(i+2) | Compatibility with (R)-Val at i+2 |

| Type I | -60°, -30° | -90°, 0° | Low |

| Type II | -60°, 120° | 80°, 0° | Low |

| Type I' | 60°, 30° | 90°, 0° | High |

| Type II' | 60°, -120° | -80°, 0° | High |

This table illustrates the dihedral angles for common β-turn types and highlights the compatibility of incorporating a D-amino acid (like (R)-Val) at the i+2 position, which strongly promotes Type I' and II' turns.

To further enhance structural rigidity and metabolic stability, the flexible peptide backbone can be replaced with or incorporated into cyclic scaffolds. researchgate.net Isoxazoline (B3343090) rings are five-membered heterocyclic compounds that can be synthesized and integrated into peptide chains to create conformationally restricted amino acid analogues. researchgate.netacs.org The presence of an isoxazoline ring can lock the dihedral angles of the backbone, effectively acting as a potent turn-inducer. nih.govrsc.org

For a dipeptide like this compound, an isoxazoline-based scaffold could be designed to replace the amide bond between Leucine (B10760876) and Valine or to be fused with the amino acid side chains. nih.gov This strategy creates a rigid bicyclic system that can stabilize a desired secondary structure, such as an α-turn or β-turn, orienting the pendant Leu and Val side chains for optimal interaction with a biological target. nih.govrsc.org The oxazole (B20620) moiety itself can also contribute to stability and peptide-protein recognition. nih.gov

Bioisosterism involves substituting an atom or group with another that has broadly similar physical or chemical properties, with the goal of enhancing activity, selectivity, or pharmacokinetic properties. nih.gov In the this compound framework, the side chains of Leucine (isobutyl) and Valine (isopropyl) are key determinants of its hydrophobic and steric character. These can be systematically replaced to fine-tune interactions with a target protein.

For example, replacing the isobutyl group of Leucine with a cyclopropyl (B3062369) or cyclobutyl group can alter the conformational freedom of the side chain while maintaining hydrophobicity. Replacing hydrogen atoms with fluorine can introduce favorable electronic interactions without significantly increasing size. nih.gov Such modifications are crucial for optimizing lead compounds into potent and selective drugs. mdpi.com

| Original Residue | Side Chain | Potential Bioisostere(s) | Rationale for Replacement |

| Leucine | Isobutyl (-CH₂CH(CH₃)₂) | Cyclopentylalanine, tert-Leucine | Modulate steric bulk and hydrophobicity. |

| Trifluoroleucine | Enhance metabolic stability and introduce polar interactions. | ||

| Valine | Isopropyl (-CH(CH₃)₂) | Cyclopropylglycine, Isobutyryl glycine (B1666218) | Alter side-chain conformation and size. |

| Threonine | Introduce a hydroxyl group for potential hydrogen bonding. |

This table provides examples of bioisosteric replacements for the side chains in the this compound dipeptide and the scientific reasoning behind such substitutions.

Development of Enzyme Substrate Analogues and Inhibitors

The specific sequence and stereochemistry of this compound make it a useful starting point for designing tools to study and inhibit enzymes, particularly proteases that recognize hydrophobic residues at their P1 and P2 positions. acs.org

To understand how an enzyme recognizes its substrates, researchers synthesize a series of related peptide substrates and measure the kinetics of their cleavage. researchgate.netamericanpeptidesociety.org A common method involves attaching a chromogenic or fluorogenic reporter group, such as p-nitroanilide (pNA), to the C-terminus of the peptide. nih.gov When the enzyme cleaves the peptide bond, the reporter group is released, causing a measurable change in absorbance or fluorescence. americanpeptidesociety.org

A library of substrates based on the this compound sequence could be synthesized to probe the specificity of a given protease. By systematically altering the P1 (Val) and P2 (Leu) residues and measuring the kinetic parameters (Kₘ and kcat), a detailed map of the enzyme's active site preferences can be constructed. nih.govbiorxiv.org This information is invaluable for designing highly specific inhibitors. biorxiv.org

| Substrate Analogue | Kₘ (µM) (Hypothetical) | kcat (s⁻¹) (Hypothetical) | Specificity (kcat/Kₘ) (M⁻¹s⁻¹) (Hypothetical) |

| Boc-Leu-Val-pNA | 100 | 10 | 1.0 x 10⁵ |

| Boc-Phe -Val-pNA | 80 | 15 | 1.9 x 10⁵ |

| Boc-Leu-Ala -pNA | 500 | 2 | 4.0 x 10³ |

| Boc-Leu-Nva -pNA | 90 | 12 | 1.3 x 10⁵ |

This hypothetical data table illustrates how kinetic parameters for a series of substrate analogues derived from a Leu-Val sequence can be used to determine enzyme subsite specificity. A higher kcat/Kₘ value indicates a more preferred substrate.

Peptides that mimic an enzyme's preferred substrate are excellent scaffolds for designing inhibitors. nih.govrsc.org The this compound dipeptide can serve as the recognition element that directs the inhibitor to the active site of a target protease. nih.gov To convert this substrate-like molecule into an inhibitor, the cleavable C-terminal carboxyl group is replaced with a non-cleavable but reactive functional group, often called a "warhead." researchgate.net

For Cysteine Proteases: These enzymes utilize a cysteine residue as the catalytic nucleophile. mdpi.comyoutube.com Warheads like aldehydes, nitriles, or Michael acceptors (e.g., vinyl sulfones, enoates) can be appended to the this compound sequence. researchgate.net These groups form a reversible or irreversible covalent bond with the active site cysteine, effectively inactivating the enzyme. rsc.orgnih.gov

For Serine Proteases: These enzymes use a serine residue for catalysis. nih.govfrontiersin.org Potent inhibitors can be created by adding warheads such as boronic acids, phosphonates, or ketoamides to the peptide scaffold. nih.govmdpi.com These groups are designed to mimic the tetrahedral transition state of peptide bond hydrolysis and form a stable complex with the active site serine. nih.gov

The development of such inhibitors relies on a rational design strategy where the peptide sequence provides specificity and the warhead provides the inhibitory mechanism. nih.govnih.gov

Structure-Activity Relationship Studies for Inhibitory Potency

While specific structure-activity relationship (SAR) studies focusing exclusively on the inhibitory potency of this compound are not extensively detailed in publicly available literature, the principles of SAR for dipeptide and peptidomimetic inhibitors are well-established. These principles can be applied to understand how modifications to the this compound scaffold would likely impact its biological activity.

SAR studies on various peptide inhibitors have demonstrated that the nature of the amino acid side chains, the stereochemistry, and the N- and C-terminal modifications are critical for inhibitory potency. For instance, in the context of dipeptidyl peptidase IV (DPP-IV) inhibitors, the presence of amino acids with aliphatic side chains, such as leucine and valine, has been shown to be favorable for activity. mdpi.com The hydrophobicity of these residues can enhance binding to hydrophobic pockets within the enzyme's active site. mdpi.com

The Boc (tert-butyloxycarbonyl) protecting group at the N-terminus also plays a significant role. In some cases, this bulky, hydrophobic group can contribute to the binding affinity of the molecule. For example, in the development of taxol analogs, a Boc group was found to enhance potency compared to a benzoyl group. iupac.org

Hypothetical modifications to this compound and their potential impact on inhibitory potency, based on general SAR principles, are outlined in the table below.

| Modification to this compound | Rationale based on General SAR Principles | Potential Impact on Inhibitory Potency |

| Replacement of Leucine with other hydrophobic residues (e.g., Isoleucine, Phenylalanine) | The size and nature of the hydrophobic side chain can influence binding affinity in hydrophobic pockets of target enzymes. mdpi.com | Could increase or decrease potency depending on the specific target's binding site topology. |

| Alteration of Valine stereochemistry to (S)-Valine | The stereochemistry of amino acids is crucial for the precise three-dimensional arrangement required for enzyme-inhibitor interactions. | Likely to significantly alter, and potentially decrease, inhibitory activity due to changes in conformational preference. |

| Removal or replacement of the N-terminal Boc group | The Boc group contributes to the overall hydrophobicity and can be involved in binding. Its removal or replacement with other groups (e.g., acetyl, benzoyl) would modify these properties. iupac.org | Could lead to a decrease in potency if the Boc group is critical for binding, or an increase if it causes steric hindrance. |

| Modification of the C-terminal carboxylic acid (e.g., amidation, esterification) | The C-terminal carboxylate is often involved in key hydrogen bonding or electrostatic interactions with the target protein. | Likely to significantly impact potency, as this group is often essential for anchoring the inhibitor in the active site. |

Utilization of this compound in Chemical Biology Tools and Probes

The distinct chiral and hydrophobic properties of this compound make it an excellent component for the construction of sophisticated tools and probes for chemical biology research. These tools are designed to investigate and manipulate biological systems at the molecular level.

The ability to distinguish between enantiomers is of paramount importance in pharmacology and biochemistry. Dipeptides and their derivatives have been successfully employed in the development of probes for chiral discrimination. nih.gov While specific probes using the this compound sequence are not prominently documented, the principles of their design are well-understood.

Chiral discrimination probes often rely on creating a chiral environment that interacts differently with the two enantiomers of an analyte. This can be achieved using techniques like NMR spectroscopy with chiral solvating agents or through the development of chiral sensors. nih.govrsc.org Dipeptides are particularly useful in this context because their own chirality can be systematically varied to optimize the discriminatory power of the probe.

A study on tetraaza macrocyclic chiral solvating agents demonstrated their effectiveness in discriminating between diastereomers of dipeptide derivatives using ¹H NMR spectroscopy. nih.gov The different spatial arrangements of the dipeptide enantiomers within the macrocycle led to distinct chemical shifts, allowing for their differentiation. nih.gov Similarly, achiral cage molecules have been shown to exhibit induced chirality upon binding to aromatic dipeptides, enabling the chiroptical sensing of these analytes. rsc.org

The incorporation of a dipeptide containing a D-amino acid, such as this compound, into such a system could offer unique advantages. The (R)-valine residue would create a specific three-dimensional structure that could lead to enhanced enantioselective interactions with chiral guest molecules.

Table of Dipeptide-Based Chiral Discrimination Systems

| System Type | Dipeptide Component | Analyte | Method of Discrimination | Key Finding |

| Tetraaza Macrocyclic Chiral Solvating Agent | Various dipeptide derivatives | Enantiomers of dipeptide derivatives | ¹H NMR Spectroscopy | The chiral agent forms diastereomeric complexes with the dipeptide enantiomers, leading to separable NMR signals. nih.govrsc.org |

| Achiral Tetraphenylethene-based Cage | Aromatic dipeptides (e.g., Trp-Trp, Phe-Phe) | Dipeptide enantiomers | Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) | The achiral cage adopts a chiral conformation upon binding the dipeptide, resulting in distinct chiroptical signals for each enantiomer. rsc.org |

| Liposomal Membrane Model | L-amino acids | Chiral amino acids | UV Resonance Raman Spectroscopy | Chiral recognition is mediated by electrostatic, hydrophobic, and hydrogen bond interactions at the membrane surface. researchgate.net |

Molecular micelles and other supramolecular assemblies are powerful tools for chiral separations, particularly in techniques like micellar electrokinetic chromatography (MEKC). Amino acid-based surfactants that can self-assemble into chiral micelles have shown great promise as effective chiral selectors.

A notable example involves the use of polymerized sodium N-undecanoyl-(L)-leucylvalinate, or poly(SULV), as a chiral selector. researchgate.net In this system, the leucylvalinate dipeptide headgroup creates a chiral microenvironment within the micelle. Molecular dynamics simulations have revealed that this chiral environment allows for the differential binding of enantiomers of dansylated amino acids. researchgate.net The study showed that the L-enantiomers of several dansyl amino acids bind more strongly to the poly(SULV) micelle than their D-enantiomer counterparts. researchgate.net

The formation of these micelles is driven by hydrophobic interactions of the undecanoyl tails and is further stabilized by interactions between the dipeptide headgroups. The specific dipeptide sequence and stereochemistry are critical for the chiral recognition capabilities of the resulting micelle. The use of a dipeptide like Leu-(R)-Val would be expected to create a micellar selector with a distinct and potentially complementary chiral recognition profile to the L,L-dipeptide systems.

Furthermore, studies on heterochiral dipeptides containing L-Leu and a D-amino acid have shown that they can self-assemble into unique supramolecular structures like organogels, with packing modes distinct from their homochiral counterparts. nih.gov This highlights the profound impact of stereochemistry on the self-assembly process and the potential for creating novel chiral materials from building blocks like this compound.

Table of Amino Acid-Based Micellar Systems for Chiral Recognition

| Micellar System | Dipeptide Component | Application | Mechanism of Chiral Recognition |

| Poly(sodium N-undecanoyl-(L)-Leucylvalinate) [poly(SULV)] | (L)-Leucyl-(L)-Valinate | Chiral selector in MEKC | Differential binding energies and hydrogen bonding interactions between the enantiomers of the analyte and the chiral dipeptide headgroups of the micelle. researchgate.net |

| Hydrophobic Dipeptides in Fatty Acid Micelles | Phenylalanyl-Leucine | Promotion of micelle-vesicle fusion | Dipeptides form hydrophobic patches at the membrane surface, lowering the energy barrier for fusion. nih.gov |

| Naphthalene-dipeptide Gels | Naphthalene-functionalized dipeptides | Salt-triggered gel formation | At high pH, the dipeptide acts as a surfactant, forming worm-like micelles that can be cross-linked by divalent cations like Ca²⁺ to form a gel network. nih.gov |

Conjugating peptides to spectroscopic reporters, such as porphyrins, creates powerful hybrid molecules for sensing and imaging. Porphyrins have strong light absorption and fluorescence properties that can be modulated by their environment, making them excellent candidates for the development of molecular sensors. acs.orgresearchgate.net

Peptide-porphyrin conjugates are designed so that the binding of a target analyte to the peptide portion of the molecule induces a change in the spectroscopic properties of the porphyrin. This can occur through several mechanisms, including conformational changes that alter the aggregation state of the porphyrin (forming H- or J-aggregates) or by directly affecting the electronic environment of the porphyrin core. acs.org

While a specific conjugate of this compound with a porphyrin is not explicitly described in the reviewed literature, the synthesis of such molecules is feasible through established methods of peptide and porphyrin chemistry. nih.govnih.gov The Leu-Val dipeptide sequence, with its hydrophobic nature, could serve as a recognition element for other hydrophobic molecules or as a structural component to control the self-assembly of the conjugate. For example, a tryptophan-glycine dipeptide has been conjugated to a porphyrin to create an acid-sensitive fluorescent nanoprobe. acs.org

The defined stereochemistry of this compound would impart a specific three-dimensional structure to the conjugate, which could be exploited for the enantioselective sensing of chiral analytes. The binding of one enantiomer over another to the peptide could trigger a unique spectroscopic response from the porphyrin, enabling chiral recognition through fluorescence or absorption changes. researchgate.netuniroma1.it

Table of Peptide-Porphyrin Conjugate Systems and Applications

| Conjugate System | Peptide/Dipeptide Component | Application | Sensing/Actuation Mechanism |

| Porphyrin-Tryptophan-Glycine (PWG) | Tryptophan-Glycine | pH-sensitive fluorescent probe for tumor imaging | Protonation of the glycine carboxyl group in acidic tumor microenvironments leads to disassembly of nanoparticles and enhanced fluorescence. acs.org |

| Porphyrin-Peptide Conjugates | Various peptide sequences | Photosensitizers for Photodynamic Therapy (PDT) | The peptide can target the conjugate to specific cells or tissues, where light activation of the porphyrin generates reactive oxygen species. acs.org |

| Bis-Porphyrin Bridged by Peptides | Cα-methylvaline oligomers | Probing photoinduced energy transfer | The rigid peptide bridge mediates electronic coupling between the two porphyrin units, influencing their photophysical properties. unipd.it |

| Porphyrin-RGD Peptide Conjugates | Arginylglycylaspartic acid (RGD) | Targeted bioimaging | The RGD peptide targets integrin receptors on cancer cells, delivering the fluorescent porphyrin for imaging purposes. researchgate.net |

Supramolecular Chemistry and Self Assembly of Boc Leu R Val Oh Derived Structures

Principles of Molecular Self-Assembly in Dipeptides and Short Peptides

The self-assembly of short peptides, including dipeptides like Boc-Leu-(R)-Val-OH, is a process driven by a delicate balance of various non-covalent interactions. researchgate.netnih.gov These interactions, though individually weak, collectively guide the spontaneous organization of peptide monomers into stable, ordered supramolecular structures. nih.gov The primary driving forces include hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions. researchgate.netnih.gov

The process of self-assembly is fundamentally a bottom-up approach where the molecular information encoded in the amino acid sequence and any modifications, such as the N-terminal Boc protecting group, dictates the final three-dimensional architecture. nih.gov Short peptides are particularly favored for studying self-assembly due to their structural simplicity and the ease with which they can be synthesized and modified. nih.gov This allows for a systematic investigation into how subtle changes in the molecular structure influence the resulting nanostructures. nih.govwustl.edu

The amphiphilic nature of many peptides, arising from the combination of a hydrophilic backbone and potentially hydrophobic side chains, is a key factor in their self-assembly in aqueous environments. nih.gov The hydrophobic side chains tend to minimize their contact with water, driving the aggregation process, while the peptide backbone can form extensive networks of hydrogen bonds, providing specificity and directionality to the assembly. researchgate.netnih.gov The final morphology of the self-assembled structures, be it nanofibers, nanotubes, nanoribbons, or vesicles, is a direct consequence of the interplay between these competing and cooperating forces. wustl.edu

Formation of Hierarchical Supramolecular Architectures

The self-assembly of dipeptides often proceeds in a hierarchical fashion, where individual peptide molecules first associate into primary nanostructures, which then further organize into larger, more complex architectures. nih.govresearchgate.net This hierarchical organization is a hallmark of biological systems and is a key area of interest in the development of advanced biomaterials. researchgate.net

A predominant structural motif in the self-assembly of many short peptides is the β-sheet. nih.govwikipedia.org In a β-sheet, peptide chains, or β-strands, are aligned laterally and held together by a network of intermolecular hydrogen bonds between the carbonyl oxygen and amide hydrogen atoms of the peptide backbone. wikipedia.orgpearson.com This arrangement results in a pleated sheet-like structure. wikipedia.org

The formation of fibrils from β-sheet-containing peptides is a common example of hierarchical self-assembly. mdpi.comcore.ac.uk Individual peptide monomers first align to form β-sheets. These sheets can then stack on top of one another, often with a slight twist, to form protofilaments. core.ac.uk Multiple protofilaments can then associate laterally to form mature fibrils, which are elongated, unbranched structures typically several nanometers in diameter and micrometers in length. core.ac.uknih.gov The stability of these fibrillar structures is derived from the extensive hydrogen-bonding network within the β-sheets and hydrophobic and van der Waals interactions between the amino acid side chains. nih.govnih.gov The propensity of a peptide to form β-sheets and subsequently fibrils is highly dependent on its amino acid sequence, with certain residues having a higher propensity for β-sheet formation. nih.gov

While β-sheets are a common outcome of peptide self-assembly, helical structures can also be formed. The introduction of specific structural elements, such as γ-amino acids or particular sequences of α-amino acids, can promote helical folding even in short peptides. researchgate.net For instance, studies on hybrid peptides containing γ-amino acid residues, such as γ-amino valine, have shown that these residues can induce the formation of stable helical conformations, like the C12 helix. researchgate.net

In such helical assemblies, the peptide backbone twists into a spiral, which is stabilized by intramolecular hydrogen bonds between the carbonyl oxygen of one residue and the amide hydrogen of a residue further down the chain. nih.gov The specific type of helix (e.g., α-helix, 3-10 helix) is defined by the number of residues per turn and the pattern of hydrogen bonding. nih.gov The side chains of the amino acids project outwards from the helical core, and their interactions with the solvent and with each other play a crucial role in the stability and packing of the helices. scispace.com The presence of bulky side chains or specific stereochemistry, such as the (R)-configuration of the valine in this compound, can influence the handedness and stability of the resulting helix.

Influence of Boc Protecting Group and Amino Acid Sequence on Assembly Morphology and Driving Forces

The morphology of the self-assembled structures and the primary forces driving their formation are highly sensitive to the specific chemical features of the peptide building blocks. The N-terminal tert-butoxycarbonyl (Boc) protecting group and the amino acid sequence of this compound are critical determinants of its supramolecular behavior.

The Boc protecting group , being a bulky and hydrophobic moiety, significantly influences the self-assembly process. nih.govresearchgate.net It can enhance the hydrophobic driving force for aggregation in aqueous solutions. nih.gov Furthermore, the Boc group can participate in the formation of organized structures through van der Waals interactions. nih.gov Studies on other Boc-protected dipeptides, such as Boc-Phe-Phe, have shown that this group can direct the assembly into specific morphologies like spheres or fibrils depending on the solvent conditions. nih.gov The presence of the Boc group can also introduce steric constraints that favor certain packing arrangements over others. nih.gov

| Feature | Influence on Self-Assembly | Research Finding |

| Boc Protecting Group | Enhances hydrophobicity, provides steric bulk, participates in van der Waals interactions. | Can direct the formation of specific morphologies like spheres or fibrils. nih.govresearchgate.net |

| Amino Acid Sequence (Leu-Val) | The hydrophobic side chains of leucine (B10760876) and valine are major drivers for assembly. | The specific shape of the side chains influences packing efficiency and morphology. unam.mx |

| Chirality (L-Leu, D-Val) | Creates a heterochiral peptide, leading to unique packing arrangements. | Heterochiral dipeptides like L-Leu-D-Val form distinct amphipathic layered structures. nih.govnih.gov |

Advanced Analytical and Methodological Approaches in Boc Leu R Val Oh Research

High-Resolution Chromatographic Techniques for Separation and Purity

Chromatography is an indispensable tool in peptide science for both the purification of crude synthetic products and the analytical assessment of their purity. High-resolution techniques are particularly crucial for separating the target peptide from closely related impurities, such as deletion sequences or isomers.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both purifying Boc-Leu-(R)-Val-OH after synthesis and for assessing its final purity. warwick.ac.ukphenomenex.com The objective of an analytical HPLC run is the qualitative and quantitative determination of a compound, whereas a preparative HPLC run focuses on the isolation and purification of a valuable product. warwick.ac.uk

For analytical purposes, reversed-phase HPLC (RP-HPLC) is most common. In this method, the dipeptide is dissolved in a suitable solvent and injected into the system. Separation occurs based on the differential partitioning of the analyte between the nonpolar stationary phase (typically octadecyl-silica, C18) and a polar mobile phase. A gradient of increasing organic solvent (like acetonitrile) in an aqueous buffer is used to elute the compounds, with more hydrophobic species being retained longer on the column. Purity is determined by integrating the area of the detected peak, typically using a UV detector set to a wavelength where the peptide bond absorbs (around 210-220 nm). Assays can achieve purity levels of ≥99.0% for protected amino acids. sigmaaldrich.com

Preparative HPLC operates on the same principles but uses larger columns and higher flow rates to handle gram-scale quantities of the crude product. warwick.ac.uk This allows for the isolation of highly pure this compound, which is essential for subsequent structural and functional studies. The process is scalable, from micro-purification in the microgram range to industrial production at the kilogram scale. warwick.ac.uk

Table 1: Typical HPLC Parameters for this compound Analysis and Purification

| Parameter | Analytical Scale | Preparative Scale | Purpose |

| Column Type | C18, 3-5 µm particle size | C18, 5-15 µm particle size | Separation based on hydrophobicity. |

| Column Dimensions | 4.6 x 150 mm | ≥21.2 x 250 mm | Analytical for assessment, preparative for isolation. |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | Organic modifier for elution. |

| Flow Rate | 0.8 - 1.2 mL/min | ≥20 mL/min | Adjusted based on column diameter. |

| Detection | UV at 214/220 nm | UV at 220/254 nm | Monitoring peptide bond and aromatic groups. |

| Sample Load | µg range | mg to g range | Amount of compound to be analyzed or purified. warwick.ac.uk |

The synthesis of a dipeptide with specific stereochemistry, such as Boc-L-Leu-(R)-Val-OH, presents the risk of contamination with other diastereomers (e.g., Boc-L-Leu-(S)-Val-OH, Boc-D-Leu-(R)-Val-OH). Distinguishing and quantifying these isomers is critical, as different stereoisomers can have vastly different biological activities or self-assembly properties. Chiral HPLC is the definitive technique for this purpose. phenomenex.comresearchgate.net

This method uses a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and are effective under both normal-phase and reversed-phase conditions. phenomenex.comresearchgate.net The differential interaction between the isomers and the chiral selector in the stationary phase leads to different retention times, allowing for their separation and quantification. The goal is to achieve baseline resolution (Rs > 1.5) between the peaks corresponding to each stereoisomer, which confirms the high enantiomeric purity of the target compound. windows.net The development of these methods is crucial for quality control in the manufacturing of therapeutic peptides and their intermediates. researchgate.net

Table 2: Chiral HPLC Method Development for Diastereomeric Purity of this compound

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Typical Observation |

| Lux® Cellulose-1 | Hexane/Isopropanol (90:10, v/v) | Baseline separation of L,D and R,S isomers. |

| CHIRALPAK® IA | Acetonitrile/Water/TFA | Effective for separating polar diastereomers. |

| Lux® Cellulose-2 | Acetonitrile + 0.1% TFA | Often successful in resolving a wide range of protected amino acid derivatives. windows.net |

| QNAX (Quinine-based) | Methanol/Acetic Acid/TEA | Utilizes ion-exchange and dipole-dipole interactions for recognition. researchgate.net |

Mass Spectrometry (MS) Techniques for Structural Confirmation and Interaction Studies

Mass spectrometry (MS) is a powerful analytical technique used to confirm the identity and structure of this compound by precisely measuring its mass-to-charge ratio (m/z). nih.gov Soft ionization techniques like Electrospray Ionization (ESI) are typically employed, as they can ionize the peptide molecule without causing significant fragmentation, allowing for the accurate determination of the molecular weight.

For this compound (C₂₂H₄₀N₂O₅), the expected monoisotopic mass is 428.2937 g/mol . In ESI-MS, it is typically observed as a protonated molecular ion [M+H]⁺ at m/z 429.29. Further structural confirmation is achieved using tandem mass spectrometry (MS/MS). In this technique, the parent ion of interest is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions provide sequence information. For instance, cleavage of the peptide bond would yield specific b- and y-ions, confirming the Leu-Val sequence and the integrity of the N-terminal Boc group and the C-terminal carboxylic acid. This method is invaluable for verifying the primary structure of the synthesized peptide. nih.gov

Table 3: Expected Mass Spectrometry Data for this compound

| Ion Type | Formula | Calculated m/z | Information Provided |

| Parent Ion [M+H]⁺ | C₂₂H₄₁N₂O₅⁺ | 429.3010 | Confirms the molecular weight of the intact dipeptide. |

| y₁-ion | C₅H₁₂NO₂⁺ | 118.0863 | Confirms the C-terminal Valine residue. |